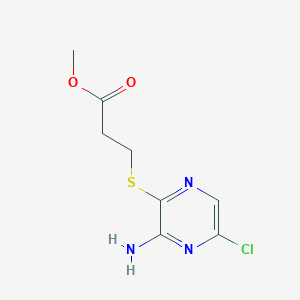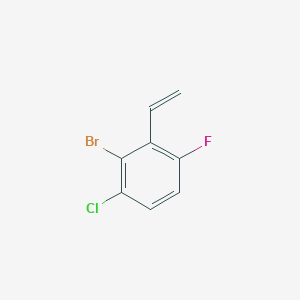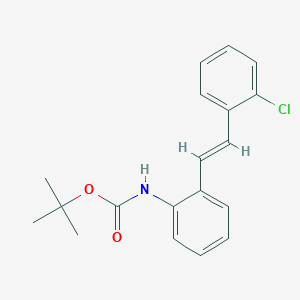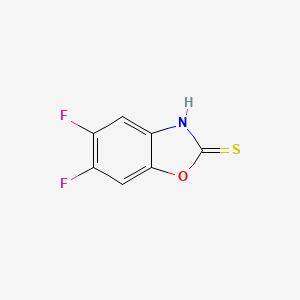
8-Chloroquinolin-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroquinolin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Chloroquinolin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic anhydride with 5-chloro-8-hydroxyquinoline . The reaction typically involves the following steps:
- Dissolve 5-chloro-8-hydroxyquinoline in an appropriate solvent such as dichloromethane.
- Add trifluoromethanesulfonic anhydride to the solution.
- Stir the reaction mixture at a controlled temperature, usually around room temperature, for a specific period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloroquinolin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Aplicaciones Científicas De Investigación
8-Chloroquinolin-2-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-chloroquinolin-2-yl trifluoromethanesulfonate and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in pathogens, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroquinolin-8-yl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties
Propiedades
Fórmula molecular |
C10H5ClF3NO3S |
|---|---|
Peso molecular |
311.67 g/mol |
Nombre IUPAC |
(8-chloroquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-7-3-1-2-6-4-5-8(15-9(6)7)18-19(16,17)10(12,13)14/h1-5H |
Clave InChI |
SYVBWJJEVOUBIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)



